6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
6-methoxy-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-6-2-3-7-8-5-9-10(7)4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRYFYNYPOWIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=NC=N2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused to a pyridine structure and is characterized by its methoxy group at the 6-position of the triazole ring. Its molecular formula is C₇H₈N₄O, with a molecular weight of 164.16 g/mol. Research indicates that this compound exhibits significant antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
This compound has shown effectiveness against various bacterial strains. Studies have demonstrated its potential as an antibacterial agent, particularly against resistant strains. The mechanism involves the inhibition of bacterial enzyme activity and disruption of cell wall synthesis.
Antifungal Activity
The compound also demonstrates antifungal properties, making it a candidate for treating fungal infections. Its efficacy against different fungal species has been documented, suggesting that it may interfere with fungal cell membrane integrity.
Anticancer Activity
Recent studies highlight the compound's anticancer potential. For instance, research on derivatives of this compound revealed potent antiproliferative activity against various cancer cell lines such as MGC-803 and HCT-116. The compound induces apoptosis through mitochondrial pathways and affects cell cycle regulation by arresting cells in the G0/G1 phase.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Target Enzymes : Similar compounds have been shown to inhibit enzymes such as JAK1 and JAK2, which are involved in the JAK-STAT signaling pathway critical for cell proliferation and survival.
- Cell Signaling Pathways : The inhibition of these enzymes can disrupt signaling pathways associated with cancer cell growth and immune responses.
Data Table: Biological Activities Overview
Case Studies
Several case studies have provided insights into the biological efficacy of this compound:
- Antiproliferative Study : A study indicated that derivatives of this compound exhibited IC50 values in the low micromolar range against MGC-803 cells. The most active compounds induced apoptosis by elevating reactive oxygen species (ROS) levels and regulating pro-apoptotic proteins such as Bax and p53 while downregulating Bcl-2 .
- In Vivo Toxicity Assessment : Acute toxicity experiments have shown that selected derivatives possess favorable safety profiles in vivo, indicating their potential for further development as therapeutic agents .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine exhibit potent anticancer activities. For instance, a study highlighted the compound's ability to inhibit AXL receptor tyrosine kinase function, which is implicated in several cancers including colon, gastric, and breast cancer . The inhibition of AXL can lead to reduced tumor growth and metastasis, making it a promising candidate for cancer therapy.
RORγt Inhibition
Another significant application of this compound is its role as an inverse agonist of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt). This receptor is crucial in the pathogenesis of autoimmune diseases like psoriasis. Compounds derived from this compound have shown strong inhibitory activity against RORγt in both in vitro and in vivo models, suggesting potential for treating inflammatory conditions .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Its derivatives have been evaluated for activity against various bacterial strains, showing effectiveness that warrants further investigation into their use as antibiotics or antifungal agents.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have introduced microwave-assisted synthesis methods that enhance yield and reduce reaction times . This eco-friendly approach not only improves efficiency but also aligns with green chemistry principles.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Minor modifications to the triazole or pyridine rings can significantly alter biological activity. For example:
| Compound Variant | Structural Modification | Biological Activity |
|---|---|---|
| 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine | Methyl group instead of methoxy | Different activity profile |
| 5-Methoxy-[1,2,4]triazolo[1,5-a]pyridine | Methoxy at the 5-position | Variations in binding affinities |
| 2-Amino-[1,2,4]triazolo[1,5-a]pyridine | Amino group at the 2-position | Altered mechanisms of action |
These variations illustrate how small changes can lead to significant differences in biological activity and chemical properties.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound derivatives:
- Study on RORγt Inhibition : A derivative exhibited an IC50 value of 41 nM against RORγt transcriptional activity. This study highlights the potential for developing targeted therapies for autoimmune diseases【2】.
- Antiproliferative Activity : Another research effort assessed various derivatives against cancer cell lines (A549, MCF-7). The results indicated that certain compounds showed IC50 values comparable to established chemotherapeutics【4】.
Comparison with Similar Compounds
Structural Comparison
The [1,2,4]triazolo[1,5-a]pyridine core allows diverse substitutions, leading to variations in electronic properties, solubility, and biological interactions. Key analogs include:
Key Observations :
- Methoxy vs. In contrast, the 6-bromo derivative’s electrophilic nature may enhance reactivity in cross-coupling reactions .
- Methyl vs. Carboxylate : Methyl groups enhance membrane permeability, while carboxylate esters (e.g., in ethyl derivatives) improve solubility and crystallinity, aiding in formulation .
Key Observations :
- Multi-component reactions (e.g., Biginelli-like) enable efficient diversification of the triazolopyrimidine core but require optimization of catalysts and solvents .
- Cu-catalyzed methods offer scalability and tolerance for diverse substituents, including heteroaromatic rings .
Key Observations :
- Antitumor Activity: 2-Amino-triazolopyrimidines show potent tubulin inhibition, with IC₅₀ values in the nanomolar range, attributed to hydrogen bonding via the amino group .
- Herbicidal Activity : ALS inhibition by triazolopyrimidines correlates with electron-withdrawing substituents (e.g., sulfonamide groups), which mimic natural substrates .
Key Observations :
Preparation Methods
Optimization Insights:
-
Solvent and Base : Piperidine in ethanol facilitates adduct formation, with yields exceeding 70% under reflux.
-
Post-Synthetic Modification : Neutralization of intermediate piperidinium salts (e.g., 6 ) yields the free base.
| Entry | Arylidenemalononitrile Substrate | Yield (%) |
|---|---|---|
| 1 | 4-Methoxy-substituted | 78 |
| 2 | Unsubstituted | 85 |
This method is scalable but requires precise control over substituent positioning to achieve regioselectivity.
Microwave-Assisted Tandem Reactions of Enaminonitriles and Benzohydrazides
A catalyst-free, eco-friendly protocol utilizes enaminonitriles (1 ) and benzohydrazides (2 ) under microwave irradiation. The reaction proceeds via transamidation, nucleophilic addition, and cyclocondensation, forming the triazolo[1,5-a]pyridine skeleton in 30–60 minutes.
Key Parameters:
-
Microwave Conditions : 150°C, 3 equivalents of trimethyl orthoformate, and acetic acid as an additive enhance yields to 83%.
-
Substrate Scope : Enaminonitriles with electron-donating groups (e.g., methoxy) at the 6-position are optimal.
| Entry | Enaminonitrile Substituent | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 6-Methoxy | 30 | 83 |
| 2 | 6-Chloro | 40 | 76 |
This method’s efficiency and short reaction time make it suitable for high-throughput synthesis.
Metal-Free Oxidative N–N Bond Formation
Phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular oxidative annulation of N-(pyridin-2-yl)benzimidamides provides a metal-free route. The methoxy group is introduced via pre-functionalized pyridine precursors.
Mechanism Highlights:
-
Oxidative Cyclization : PIFA promotes N–N bond formation, achieving cyclization in 1–2 hours.
-
Regioselectivity : Methoxy substitution at the 6-position is dictated by the benzimidamide’s substituents.
| Entry | Pyridine Precursor | Yield (%) |
|---|---|---|
| 1 | 6-Methoxy-pyridin-2-amine | 89 |
| 2 | 5-Methoxy-pyridin-2-amine | 72 |
This method avoids transition metals, reducing purification challenges.
Microwave-Assisted C–N Bond Formation with 1-Amino-2-iminopyridines
1-Amino-2-iminopyridines react with carboxylic acids under microwave irradiation to form triazolo[1,5-a]pyridines via direct C–N coupling. Introducing a methoxy group requires carboxylic acids with ortho-methoxy aryl groups.
Reaction Conditions:
| Entry | Carboxylic Acid Substituent | Yield (%) |
|---|---|---|
| 1 | 2-Methoxybenzoyl | 74 |
| 2 | 4-Methoxybenzoyl | 68 |
This approach benefits from broad substrate tolerance but necessitates stoichiometric acid.
Post-Synthetic Functionalization of Preformed Triazolo Pyridines
Methoxy groups can be introduced via demethylation or nucleophilic substitution. For example, O-demethylation of 6-nitro derivatives using BBr₃ yields 6-hydroxy intermediates, which are subsequently methylated.
Demethylation Protocol:
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine?
- Oxidative Cyclization : A widely used method involves the cyclization of N-(2-pyridyl)amidines using oxidants like NaOCl, MnO₂, or environmentally friendly alternatives like PIFA (PhI(OCOCF₃)₂) and I₂/KI. This approach constructs the triazolopyridine core efficiently .
- Ternary Condensation : Reacting hydrazone derivatives with aliphatic aldehydes and malononitrile in ethanol under basic catalysis (e.g., piperidine) yields triazolopyridines. For example, compound 8b was synthesized in 58% yield via this method .
- Hydrazone Cyclization : Hydrazones derived from cyanoacetic acid can react with arylidenemalononitriles or ethyl α-cyanocinnamates to form substituted triazolopyridines. IR and ¹H NMR are critical for confirming cyclization .
Q. How is this compound characterized structurally?
- Spectroscopic Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., C≡N at ~2210 cm⁻¹, C=O at ~1680 cm⁻¹) .
- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.26–7.93 ppm), while NH protons resonate as singlets (δ 8.42–9.92 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 369 for compound 8a) confirm molecular weight .
- Elemental Analysis : Validates purity and empirical formula (e.g., C₆H₄BrN₃ for bromo derivatives) .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges in synthesizing substituted triazolopyridines?
- Directing Groups : Electron-donating groups (e.g., methoxy) at specific positions guide cyclization. For example, 7-bromo derivatives form selectively using CuBr/1,10-phenanthroline systems .
- Catalyst Optimization : Copper catalysts (e.g., CuI) improve regioselectivity in N–N bond formation. Metal-free protocols using iodine or PIFA reduce side reactions .
Q. What strategies evaluate the bioactivity of 6-Methoxy-triazolopyridine derivatives?
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) via broth microdilution. Derivatives with diphenyl sulfide moieties show MIC values <10 µg/mL .
- In Vivo Models : C. elegans studies assess antioxidative activity. Compound 13 extended lifespan by 20% and reduced oxidative stress markers (e.g., malondialdehyde) .
Q. How do structural modifications influence electronic properties in material science applications?
- OLED Host Materials : Methoxy and bromo substituents enhance electron-withdrawing capacity, improving triplet energy (>2.9 eV) for RGB phosphorescent OLEDs. For example, o-CzTP achieved 27.1% external quantum efficiency in blue PhOLEDs .
- π-π Interactions : Ethynyl groups (e.g., in 3-ethynyl derivatives) stabilize charge transport in light-emitting materials .
Q. How to resolve contradictions in synthetic yields or reaction conditions?
- Condition Optimization : Adjusting solvent (e.g., DMF vs. ethanol), temperature (reflux vs. 60°C), or catalyst loading (5–20 mol% Cu) can reconcile discrepancies. For example, switching to sodium ascorbate increased yields by 15% in click reactions .
- By-Product Analysis : Use ³¹P NMR or HPLC to identify impurities (e.g., uncyclized intermediates) and refine purification protocols .
Q. What are mechanistic insights into copper-catalyzed cyclization of guanidylpyridines?
- Catalytic Cycle : Cu(I) facilitates N–N coupling via single-electron transfer (SET), forming a radical intermediate. Oxygen acts as a terminal oxidant, regenerating Cu(I) .
- Intermediate Trapping : Isolation of N-aminoazinium salts confirms stepwise cyclization. Deprotonation forms pyridinium-N-imines, which react with nitriles to finalize the triazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
